[1-(1H-imidazol-2-yl)cyclopropyl]methanamine
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Overview
Description
[1-(1H-imidazol-2-yl)cyclopropyl]methanamine: is a heterocyclic compound that features an imidazole ring fused to a cyclopropyl group with a methanamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1H-imidazol-2-yl)cyclopropyl]methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with imidazole derivatives. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
[1-(1H-imidazol-2-yl)cyclopropyl]methanamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted imidazole compounds .
Scientific Research Applications
[1-(1H-imidazol-2-yl)cyclopropyl]methanamine: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [1-(1H-imidazol-2-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The compound may also interact with biological receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
[1-(1H-imidazol-2-yl)cyclopropyl]methanamine: can be compared with other imidazole derivatives such as:
- Cyclopropyl (1-methyl-1H-imidazol-2-yl)methanamine
- (1-Cyclopropyl-1H-imidazol-2-yl)methanol hydrochloride
- 1- [1- (1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine
Properties
Molecular Formula |
C7H11N3 |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
[1-(1H-imidazol-2-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C7H11N3/c8-5-7(1-2-7)6-9-3-4-10-6/h3-4H,1-2,5,8H2,(H,9,10) |
InChI Key |
IOSJHAHYXSIOPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2=NC=CN2 |
Origin of Product |
United States |
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